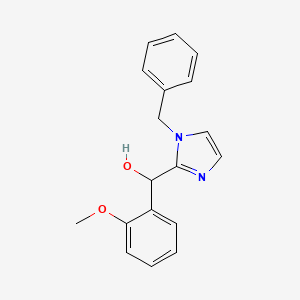![molecular formula C23H18BrClN2O2 B4706690 N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4706690.png)
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide
Übersicht
Beschreibung
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic drug that was initially developed as a treatment for kidney and liver cancer. It was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been used in the treatment of other types of cancer, such as hepatocellular carcinoma, thyroid cancer, and melanoma.
Wirkmechanismus
In addition to RAF kinase, Sorafenib also inhibits other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting these receptors, Sorafenib can prevent the formation of new blood vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting kinases and angiogenesis, it can also induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and can be easily synthesized or purchased. However, Sorafenib also has some limitations. It can be toxic to normal cells at high concentrations, making it difficult to use in certain experiments. It can also have off-target effects, inhibiting kinases that are not directly involved in cancer growth.
Zukünftige Richtungen
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the combination of Sorafenib with other drugs or therapies to enhance its anti-cancer effects. Additionally, there is ongoing research on the use of Sorafenib for other diseases, such as autoimmune disorders and viral infections.
Wissenschaftliche Forschungsanwendungen
Sorafenib is a multi-targeted kinase inhibitor that has been extensively studied for its anti-cancer properties. It works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, Sorafenib can slow down or stop the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-19-11-6-7-16(13-19)14-21(27-22(28)17-8-2-1-3-9-17)23(29)26-15-18-10-4-5-12-20(18)25/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVRFKVGUFVMKQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4706610.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4706617.png)
![4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4706620.png)

![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4706644.png)
![methyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4706650.png)
![1-[(3,4-dichlorobenzyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4706661.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]indoline](/img/structure/B4706674.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4706686.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4706692.png)
![1-(2-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4706697.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4706704.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706705.png)